(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.318. The purity is usually 95%.
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Scientific Research Applications
Background on Nitrofuran Compounds
Nitrofuran antibiotics, related to the structural motif of the compound , have been explored extensively for their antibacterial properties. Despite being banned in the EU for livestock use due to carcinogenicity concerns, the study of nitrofuran metabolites like semicarbazide has continued, primarily focusing on their detection in food and environmental samples. This highlights the ongoing interest in the chemical behavior and analytical detection of nitrofuran derivatives (Vass, Hruška, & Fránek, 2018).
Antitubercular and Antimicrobial Activity
The synthesis and biological evaluation of related compounds, such as 4-thiazolidinone derivatives, have shown promising antitubercular and antimicrobial activities. This suggests that derivatives like (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate could potentially exhibit similar biological properties, warranting further investigation into their potential as therapeutic agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Anticancer Potential
Studies on (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives have uncovered significant anticancer and antimicrobial activities. These findings suggest the potential for nitrobenzylidene derivatives in the development of new cancer therapies, indicating a promising area of research for compounds like this compound (Pansare, Shelke, & Shinde, 2017).
Bioreductive Prodrug Triggers
Research into 4-nitrobenzyl carbamates has explored their role as triggers for bioreductive drugs. The efficient reduction by specific reductases and subsequent fragmentation to release toxic amines positions nitrobenzyl carbamates as potential prodrug moieties. This suggests that the studied compound could serve as a basis for developing novel cancer therapies through targeted activation in hypoxic tumor environments (Hay, Sykes, Denny, & O'Connor, 1999).
Photocatalytic Degradation of Organic Pollutants
The photocatalytic degradation of related compounds, such as carbofuran, using semiconductor oxides like TiO2 and ZnO, indicates potential environmental applications for this compound. This could involve its use in the remediation of water and soil contaminated with organic pollutants, offering a method for reducing environmental impact while leveraging the unique chemical properties of nitrobenzylidene derivatives (Mahalakshmi, Arabindoo, Palanichamy, & Murugesan, 2007).
Properties
IUPAC Name |
[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-19(2)18(22)25-13-6-7-14-15(10-13)26-16(17(14)21)9-11-4-3-5-12(8-11)20(23)24/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNQGQTMUZCHR-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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